2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20010327
InChI: InChI=1S/C20H22N2O3/c1-24-12-10-21-20(23)14-22-11-9-17-13-18(7-8-19(17)22)25-15-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14-15H2,1H3,(H,21,23)
SMILES:
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide

CAS No.:

Cat. No.: VC20010327

Molecular Formula: C20H22N2O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide -

Specification

Molecular Formula C20H22N2O3
Molecular Weight 338.4 g/mol
IUPAC Name N-(2-methoxyethyl)-2-(5-phenylmethoxyindol-1-yl)acetamide
Standard InChI InChI=1S/C20H22N2O3/c1-24-12-10-21-20(23)14-22-11-9-17-13-18(7-8-19(17)22)25-15-16-5-3-2-4-6-16/h2-9,11,13H,10,12,14-15H2,1H3,(H,21,23)
Standard InChI Key PGAMALNBMUMYDW-UHFFFAOYSA-N
Canonical SMILES COCCNC(=O)CN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3

Introduction

The compound 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(2-methoxyethyl)acetamide is a synthetic organic molecule that belongs to the indole derivative family. Indole compounds are widely studied for their biological and pharmacological properties, including applications in neuroscience, oncology, and infectious diseases. This specific compound features a benzyloxy group attached to the indole ring and an acetamide side chain functionalized with a methoxyethyl group.

Synthesis Pathways

The synthesis of this compound typically involves:

  • Indole Functionalization: The indole core is prepared through Fischer indole synthesis or similar methods.

  • Benzyloxy Substitution: A benzyl ether is introduced at position 5 of the indole ring using selective halogenation followed by nucleophilic substitution.

  • Acetamide Formation: The acetamide side chain is added through acylation of the indole nitrogen with chloroacetamide derivatives functionalized with a methoxyethyl group.

General Reaction Scheme:

Indole Derivative+Benzyl Halide+Methoxyethyl ChloroacetamideFinal Product\text{Indole Derivative} + \text{Benzyl Halide} + \text{Methoxyethyl Chloroacetamide} \rightarrow \text{Final Product}

Analytical Characterization

The compound can be characterized using standard analytical techniques:

TechniquePurpose
NMR (¹H and ¹³C)Confirms structural integrity and chemical shifts of functional groups
Mass Spectrometry (MS)Determines molecular weight and fragmentation pattern
Infrared Spectroscopy (IR)Identifies functional groups like amides (C=O stretch) and ethers (C-O stretch)
High-Performance Liquid Chromatography (HPLC)Assesses purity (>95% expected for pharmacological studies)

Pharmacological Applications

This compound's structure suggests potential interaction with biological targets such as:

  • Serotonin receptors (e.g., 5-HT1A or 5-HT2A), relevant for neurological disorders.

  • Enzymes involved in inflammation or oxidative stress pathways.

Research Applications

The compound could serve as a lead molecule for drug discovery or as a chemical probe to study indole-related pathways in cells.

Limitations and Future Research Directions

While promising, further research is needed to:

  • Evaluate its pharmacokinetics (absorption, distribution, metabolism, excretion).

  • Assess its toxicity profile in vitro and in vivo.

  • Explore its binding affinity to specific receptors or enzymes through molecular docking studies.

Future studies should also focus on optimizing its structure to enhance potency and selectivity for desired biological targets.

This article provides a comprehensive overview of the compound's structure, properties, synthesis, and potential applications. Further experimental validation is essential to confirm its utility in pharmaceutical or biochemical research contexts.

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